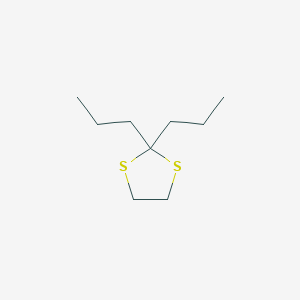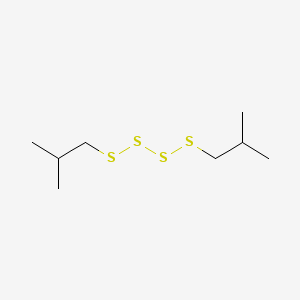
Bis(2-methylpropyl)tetrasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl)tetrasulfane is an organosulfur compound with the chemical formula C8H18S4. This compound consists of two 2-methylpropyl groups linked by a tetrasulfane chain. Organosulfur compounds like this compound are known for their diverse chemical properties and applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)tetrasulfane typically involves the reaction of 2-methylpropyl halides with sodium tetrasulfide. The general reaction can be represented as follows:
2RBr+Na2S4→R2S4+2NaBr
where R represents the 2-methylpropyl group. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropyl)tetrasulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl)tetrasulfane has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of rubber and polymer materials to enhance their mechanical properties and durability.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl)tetrasulfane involves its ability to interact with various molecular targets through its sulfur-sulfur bonds. These interactions can lead to the formation of reactive sulfur species, which can modulate biological pathways and exert antimicrobial and antioxidant effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Bis(triethoxysilylpropyl)tetrasulfide: Another organosulfur compound with similar tetrasulfane linkage but different functional groups.
1,2-Benzenedicarboxylic acid bis(2-methylpropyl) ester: Contains similar 2-methylpropyl groups but different core structure.
Uniqueness
Bis(2-methylpropyl)tetrasulfane is unique due to its specific combination of 2-methylpropyl groups and tetrasulfane linkage, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
5943-38-4 |
|---|---|
Fórmula molecular |
C8H18S4 |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpropyltetrasulfanyl)propane |
InChI |
InChI=1S/C8H18S4/c1-7(2)5-9-11-12-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
MZZSOMWEYWPAQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSSSSCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


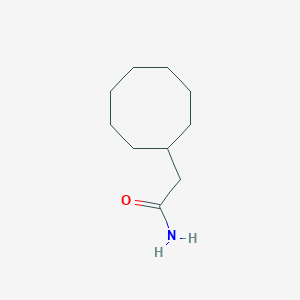

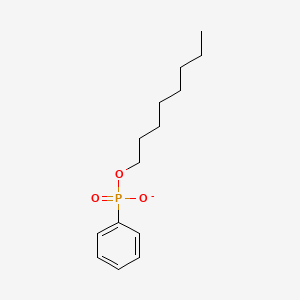
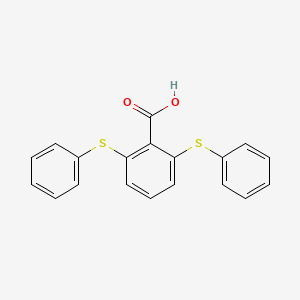



![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
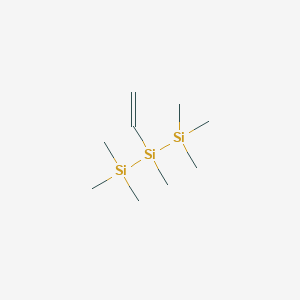

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
